molecular formula C7H12Br2O2 B13796983 Valeric acid, 2,2-dibromo-, ethyl ester CAS No. 63979-44-2

Valeric acid, 2,2-dibromo-, ethyl ester

Cat. No.: B13796983
CAS No.: 63979-44-2
M. Wt: 287.98 g/mol
InChI Key: JUUDRNVCVXZSCI-UHFFFAOYSA-N
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Description

Valeric acid, 2,2-dibromo-, ethyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular ester is derived from valeric acid, which is a straight-chain alkyl carboxylic acid, and ethyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valeric acid, 2,2-dibromo-, ethyl ester typically involves the esterification of valeric acid with ethanol in the presence of a catalyst. One common method is the use of mesoporous catalysts such as Al-SBA-15, which can be prepared by hydrothermal and impregnation methods . The reaction parameters, including catalyst weight, reaction time, alcohol molar ratio, and reaction temperature, are optimized to achieve high conversion rates and selectivity towards the desired ester .

Industrial Production Methods

In industrial settings, valeric acid can be produced by the selective hydrogenation of biomass-derived levulinic acid . This process involves the use of catalysts to convert levulinic acid into valeric acid, which can then be esterified with ethanol to produce this compound. The use of biomass-derived feedstocks is an environmentally friendly approach that aligns with the growing demand for sustainable chemical production.

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 2,2-dibromo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and other derivatives

Scientific Research Applications

Valeric acid, 2,2-dibromo-, ethyl ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of valeric acid, 2,2-dibromo-, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release valeric acid and ethanol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Valeric acid, 2,2-dibromo-, ethyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

63979-44-2

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

IUPAC Name

ethyl 2,2-dibromopentanoate

InChI

InChI=1S/C7H12Br2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3

InChI Key

JUUDRNVCVXZSCI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)(Br)Br

Origin of Product

United States

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